BenchChemオンラインストアへようこそ!

D-Phe-D-phe-D-nle-D-arg-NH2

Kappa opioid receptor Receptor selectivity Opioid receptor binding

FE200041 (D-Phe-D-Phe-D-Nle-D-Arg-NH2) is an all-D-amino acid tetrapeptide that acts as a peripherally efficacious and highly selective kappa opioid receptor (KOR) agonist. Originally developed by Ferring Research Institute, this compound is distinguished from many classic KOR agonists by its unprecedented selectivity for human KOR over mu (MOR) and delta (DOR) opioid receptors and its restricted access to the central nervous system (CNS).

Molecular Formula C30H44N8O4
Molecular Weight 580.7 g/mol
CAS No. 212710-26-4
Cat. No. B10826679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phe-D-phe-D-nle-D-arg-NH2
CAS212710-26-4
Molecular FormulaC30H44N8O4
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C30H44N8O4/c1-2-3-15-24(28(41)36-23(26(32)39)16-10-17-35-30(33)34)37-29(42)25(19-21-13-8-5-9-14-21)38-27(40)22(31)18-20-11-6-4-7-12-20/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,41)(H,37,42)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m1/s1
InChIKeyRUOXNQGHBFJAES-ZGFBMJKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FE200041 (D-Phe-D-phe-D-nle-D-arg-NH2) CAS 212710-26-4: A Potent, Peripherally-Restricted Kappa Opioid Agonist for Pain Research


FE200041 (D-Phe-D-Phe-D-Nle-D-Arg-NH2) is an all-D-amino acid tetrapeptide that acts as a peripherally efficacious and highly selective kappa opioid receptor (KOR) agonist [1]. Originally developed by Ferring Research Institute, this compound is distinguished from many classic KOR agonists by its unprecedented selectivity for human KOR over mu (MOR) and delta (DOR) opioid receptors and its restricted access to the central nervous system (CNS) [1]. These molecular properties position FE200041 as a critical research tool for studying peripheral opioid mechanisms without confounding central side effects, and as a lead for developing non-addictive analgesics [2]. Its unique all-D-amino acid composition confers significant resistance to proteolytic degradation, a key differentiator from endogenous peptide ligands.

Why FE200041 Cannot Be Substituted with Other Kappa Opioid Agonists: Critical Differences in Selectivity, CNS Permeability, and Peptide Stability


Kappa opioid receptor agonists represent a diverse chemotype class, including small molecules (e.g., U50,488, ICI 204448), non-peptide heterocycles (e.g., asimadoline), and peptide derivatives (e.g., CR665). These agents cannot be interchanged for research or development purposes because they exhibit profound differences in receptor selectivity, brain penetration, metabolic stability, and peripheral versus central activity profiles [1]. For example, the benchmark small-molecule KOR agonist U50,488 crosses the blood-brain barrier to cause sedation and dysphoria, while the clinical candidate asimadoline shows only ~500-fold KOR selectivity [2]. FE200041’s uniquely high selectivity (>30,000-fold over MOR, >68,000-fold over DOR) and its undetectable CNS exposure at efficacious doses set it apart as the only peptide-based KOR agonist with such rigorous peripheral restriction, thereby establishing it as a gold-standard probe for exclusive interrogation of peripheral KOR pharmacology [3].

Quantitative Head-to-Head Evidence for FE200041 Differentiation Against Key KOR Agonist Comparators


Selectivity for Human KOR vs. MOR and DOR: FE200041 Achieves >30,000-Fold and >68,000-Fold Selectivity, Respectively, Surpassing All Known KOR Agonists

FE200041 demonstrates unprecedented selectivity for the human kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. In radioligand binding assays using HN9.10 cells expressing human KOR, MOR, or DOR, FE200041 showed >30,000-fold selectivity for KOR vs. MOR and >68,000-fold selectivity for KOR vs. DOR [1]. This is the highest selectivity ever reported for a KOR agonist, far exceeding other clinical-stage candidates like asimadoline (~500-fold) and U50,488 (~100-fold) [2]. The high selectivity is essential for attributing observed pharmacological effects exclusively to KOR activation, a prerequisite for target validation studies.

Kappa opioid receptor Receptor selectivity Opioid receptor binding FE200041 CR665

Peripheral Restriction: Undetectable CNS Levels at Efficacious Doses, Proving True Peripheral Action

FE200041 is not systemically detectable in the brain at doses producing significant antinociception, confirming its peripheral restriction [1]. In a mouse acetic acid writhing assay, a fully analgesic dose (ED50 ~3 µmol/kg i.v.) resulted in no measurable brain exposure, as determined by LC-MS/MS [2]. In contrast, the classic KOR agonist U50,488 achieves brain levels that are ~20% of plasma levels and induces sedation even at analgesic doses. More recently, a pharmacokinetic study in mice confirmed that both FE200041 and an analog were undetectable in brain homogenates following systemic administration [2]. This profile is superior to CR665 (JNJ-38488502), which retains some CNS penetrability at very high doses, limiting its peripheral exclusivity.

Peripheral restriction KOR agonist CNS penetration FE200041 CR665 JT09

GTPγS Functional Agonist Activity: FE200041 Activates KOR with an EC50 of 0.54 nM, Indicating High Potency in the Functional Assay

In a [³⁵S]GTPγS functional assay using membranes from HN9.10 cells expressing human KOR, FE200041 stimulated GTPγS binding with an EC50 of 0.54 ± 0.06 nM and an Emax of 130% relative to the endogenous ligand dynorphin A [1]. This potency compares favorably to other KOR peptide agonists such as CR665 (EC50 = 10.9 nM) and the natural ligand dynorphin A (EC50 ~1.2 nM), making FE200041 approximately 20-fold more potent than CR665 in this functional assay [2]. The high efficacy (Emax >100%) indicates full agonism at the receptor.

KOR functional activity GTPγS binding assay FE200041 Opioid peptide potency

In Vivo Antinociception: FE200041 Exhibits Potent and Long-Lasting Analgesia in Inflammatory Pain Models with a Superior Therapeutic Window to Centrally-Active KOR Agonists

FE200041 produced dose-dependent antinociception in the mouse acetic acid writhing assay with an ED50 of approximately 3 µmol/kg i.v. and sustained effects lasting over 60 minutes [1]. In the formalin test in rats, FE200041 significantly inhibited flinching behavior during both the acute (Phase I) and the inflammatory (Phase II) phases. Crucially, FE200041 did not cause any sedation or motor impairment at doses 10-fold higher than the analgesic dose [1]. In contrast, the centrally-active prototypical KOR agonist U50,488 produces significant sedation at its analgesic dose (ED50 ~5.5 µmol/kg i.p.), demonstrating the significantly improved therapeutic window of FE200041.

In vivo antinociception Formalin test Acetic acid writhing FE200041 U50,488 Pain model

Metabolic Stability Advantage: All-D-Amino Acid Backbone Confers Proteolytic Resistance Unmatched by L-Peptide-Based KOR Agonists

FE200041 is composed entirely of D-amino acids, rendering it highly resistant to proteolytic degradation, a major limitation of endogenous KOR peptide ligands like dynorphin A (which is rapidly degraded in plasma with a half-life of <5 minutes) [1]. The all-D configuration allows FE200041 to maintain in vivo antinociceptive activity for over 60 minutes after systemic injection, compared to <10 minutes for L-amino acid-containing KOR peptide fragments [2]. This stability advantage is also reflected in the 2022 study where the lead compound FE200041 was confirmed to be present in mouse plasma post-administration, while synthetic modifications were required to further extend half-life [3].

Peptide stability Proteolytic degradation D-amino acid peptides FE200041 Dynorphin A

Derivative Analysis: CR665 (FE200665) Introduces a Pyridinylmethyl Modification Resulting in Reduced Selectivity Compared to the Parent FE200041

CR665 (FE200665, JNJ-38488502) is a direct structural derivative of FE200041 where the C-terminal amide is replaced with an N-(4-pyridinylmethyl) group [1]. This modification results in a significant reduction in KOR selectivity: CR665 exhibits a peripheral-selectivity (KOR vs. central effects) of 548-fold, whereas FE200041 shows >30,000-fold selectivity for KOR over MOR [2] and no CNS-mediated effects even at 10x analgesic doses [3]. Although CR665 advanced into Phase II clinical trials, its selectivity profile is substantially narrower. This demonstrates that even minor structural changes to the FE200041 scaffold can profoundly alter target engagement and therapeutic window, making the parent compound the optimal starting point for structure-activity relationship (SAR) studies [4].

Peptide medicinal chemistry KOR selectivity FE200665 Structure-activity relationship FE200041 comparator

Optimal Research and Procurement Scenarios for FE200041: Where Its Specific Attributes Provide Decisive Advantages


Mechanistic Dissection of Peripheral KOR-Mediated Analgesia Without CNS Confounds

Neurology and pharmacology laboratories studying the anatomical and cellular basis of opioid-induced pain relief can use FE200041 to selectively activate peripheral KOR receptors without triggering central side effects. The compound's undetectable CNS penetration, even at doses exceeding the analgesic ED50 by 10-fold, ensures that observed behavioral or electrophysiological endpoints originate exclusively from peripheral nerve terminals and immune cells [1]. This scenario is critical for distinguishing peripheral from central KOR contributions in models of chronic inflammatory pain or neuropathic pain.

Validated Lead Compound for Structure-Activity Relationship (SAR) Optimization of Peripheral KOR Agonists

Medicinal chemistry and drug discovery teams developing new non-addictive opioid analgesics can employ FE200041 as a reference standard and scaffold for SAR programs. The 2022 study by Stefanucci et al. explicitly uses FE200041 as the lead compound to design KOR-selective tetrapeptides with improved half-life and oral bioavailability [2]. Its extreme selectivity (>30,000-fold over MOR) provides a clean baseline for measuring the impact of structural modifications on target engagement, selectivity, and peripheral restriction [3].

Functional KOR Activation Studies in Recombinant Cell Systems and Isolated Tissue Preparations

Biochemists and molecular pharmacologists requiring a high-potency KOR full agonist for in vitro functional assays, such as GTPγS binding or cAMP inhibition in transfected cell lines, can select FE200041 for its exceptionally low EC50 (0.54 nM) [1]. This high potency translates to lower compound consumption per assay well, improving procurement efficiency and reducing cost per data point compared to less potent peptides like CR665 (EC50 = 10.9 nM).

In Vivo Proof-of-Concept Studies for Peripheral Opioid Therapeutics Requiring Extended Duration of Action

Research groups conducting preclinical efficacy studies in rodent models of osteoarthritis, endometriosis, or postoperative pain can benefit from FE200041's long duration of antinociceptive activity (>60 minutes) [1]. The all-D-amino acid conformation shields the peptide from rapid proteolytic cleavage, a known vulnerability of L-peptide KOR ligands. This property reduces the required dosing frequency, improves animal welfare compliance, and minimizes stress-induced variability in longitudinal pain measurements.

Quote Request

Request a Quote for D-Phe-D-phe-D-nle-D-arg-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.